AF 555 NHS ester

Fluorescent Labeling Bioconjugation Aqueous Chemistry

Choose Sulfo-Cyanine5.5 NHS ester (AF 555 NHS ester) for aqueous bioconjugation without denaturing organic solvents. Four sulfonates enable efficient antibody/protein labeling in pure water, yielding high-activity conjugates with low non-specific binding. Its far-red NIR emission (675/694 nm) maximizes tissue penetration for in vivo imaging. Opt for this water-soluble, high-quantum-yield dye to improve reproducibility in sensitive assays and GMP formulation workflows.

Molecular Formula C39H46K3N3O16S4
Molecular Weight 1058.4 g/mol
Cat. No. B12368062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 555 NHS ester
Molecular FormulaC39H46K3N3O16S4
Molecular Weight1058.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)C.[K+].[K+].[K+]
InChIInChI=1S/C39H49N3O16S4.3K/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-7-4-5-13-37(45)58-42-35(43)18-19-36(42)44)33(38)11-9-12-34-39(3,20-6-8-23-59(46,47)48)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51;;;/h9,11-12,14-17,25-26H,4-8,10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3
InChIKeyXZVJNPWGPCQJKB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripotassium Sulfo-Cyanine5.5 NHS Ester: A Sulfonated Far-Red Pentamethine Cyanine for High-Fidelity Aqueous Bioconjugation and In Vivo NIR Imaging


Tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate, commonly referred to as Sulfo-Cyanine5.5 NHS ester tripotassium (CAS: 2419286-92-1), is a sulfonated pentamethine cyanine dye belonging to the Cyanine5.5 family . It features an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on biomolecules and four sulfonate groups conferring high water solubility and reduced non-specific binding . Its spectral profile (Ex/Em ~675/694 nm) places it in the far-red to near-infrared (NIR) region, which is optimal for minimizing tissue autofluorescence and maximizing tissue penetration in in vivo imaging applications .

Tripotassium Sulfo-Cyanine5.5 NHS Ester: Why Non-Sulfonated Cy5.5 or Other Cyanine Analogs Are Not Directly Substitutable


Substituting a non-sulfonated cyanine dye (e.g., Cy5.5 NHS ester) or a spectrally similar analog (e.g., Cy5 NHS ester or Alexa Fluor 647) for the target compound in aqueous bioconjugation or in vivo NIR imaging workflows often leads to suboptimal experimental outcomes. The key differentiators—water solubility, labeling efficiency in purely aqueous environments, and in vivo biodistribution—are not interchangeable. Non-sulfonated cyanines require organic co-solvents (e.g., DMF or DMSO) that can denature sensitive proteins and promote dye aggregation, reducing labeling efficiency and conjugate purity . Furthermore, the specific far-red/NIR spectral profile of Cy5.5 is optimized for reduced tissue autofluorescence and deeper penetration compared to Cy5, making it a preferred choice for in vivo imaging . Generic substitution without these quantitative performance considerations can compromise assay sensitivity, reproducibility, and imaging contrast.

Tripotassium Sulfo-Cyanine5.5 NHS Ester: Quantitative Differential Performance Metrics Against Closest Analogs and In-Class Comparators


Enhanced Water Solubility vs. Non-Sulfonated Cy5.5 NHS Ester

The target compound, Sulfo-Cyanine5.5 NHS ester tripotassium, exhibits high water solubility (readily dissolves in aqueous buffers) compared to its non-sulfonated counterpart, Cy5.5 NHS ester, which is practically insoluble in water (<1 µM) and requires organic co-solvents like DMF or DMSO for dissolution and labeling reactions .

Fluorescent Labeling Bioconjugation Aqueous Chemistry

Higher Extinction Coefficient Compared to Non-Sulfonated Cy5.5 NHS Ester

The sulfonated Cyanine5.5 NHS ester (tripotassium) possesses a higher molar extinction coefficient (ε ~211,000 L·mol⁻¹·cm⁻¹) compared to the non-sulfonated Cy5.5 NHS ester (ε = 198,000 M⁻¹·cm⁻¹) . This ~6.6% increase in ε directly translates to a brighter fluorophore when conjugated to the same biomolecule at identical labeling ratios.

Fluorescence Spectroscopy Detection Sensitivity Optical Properties

Comparable or Slightly Higher Fluorescence Quantum Yield vs. Non-Sulfonated Cy5.5 and Cy5 Analogs

The fluorescence quantum yield (Φ) of sulfonated Cyanine5.5 (and its derivatives) is reported as 0.21–0.28, which is comparable to or slightly higher than that of non-sulfonated Cy5.5 (Φ = 0.20) . Furthermore, sulfonated Cy5.5 exhibits a quantum yield of 0.28, which is equal to that of Cy7 (0.28) and marginally higher than Cy5 (0.27) . Note: Φ values are dependent on the specific derivative and measurement conditions; sulfonation may improve Φ relative to non-sulfonated analogs .

Fluorescence Quantum Yield Photon Output Imaging Contrast

Improved Labeling Efficiency in Aqueous Environments and Reduced Dye Aggregation

Sulfonated cyanine dyes, including the target compound, enable labeling reactions in purely aqueous buffers without organic co-solvents, which reduces dye aggregation and improves labeling efficiency compared to non-sulfonated counterparts . While direct quantitative comparisons of labeling efficiency between sulfonated and non-sulfonated Cy5.5 NHS esters are scarce, class-level inference from protein labeling studies with sulfonated Cy5 demonstrates that a fixed amount of sulfonated Cy5 can efficiently label proteins over a broad concentration range (>3 orders of magnitude) in aqueous Tris-HCl buffer at pH 8.7 .

Protein Labeling Conjugate Homogeneity Labeling Efficiency

Far-Red/NIR Spectral Shift vs. Cy5 Reduces Tissue Autofluorescence and Enhances In Vivo Penetration

Sulfo-Cyanine5.5 NHS ester emits at ~694-710 nm (far-red/NIR region), which is spectrally distinct from the more widely used Cy5 (emission ~662-670 nm) . This ~20-30 nm red shift places the emission within the NIR tissue transparency window (700–900 nm), where hemoglobin and water absorption are minimal, leading to significantly reduced tissue autofluorescence and enhanced photon penetration depth . This property is not shared by Cy5-based probes.

In Vivo Imaging Near-Infrared (NIR) Tissue Penetration

Tripotassium Sulfo-Cyanine5.5 NHS Ester: Optimized Application Scenarios Driven by Differential Evidence


In Vivo Near-Infrared (NIR) Imaging of Small Animals

The combination of high water solubility (enabling efficient bioconjugation of targeting moieties like antibodies or peptides without organic solvents) and far-red/NIR emission (~694 nm) that minimizes tissue autofluorescence and maximizes tissue penetration makes this compound ideal for non-invasive in vivo imaging studies. The sulfonate groups also reduce non-specific binding, improving target-to-background ratios .

Fluorescence-Guided Surgery Probe Development

The compound's bright NIR fluorescence and ability to form stable, homogeneous conjugates with tumor-targeting antibodies or peptides support the development of imaging agents for fluorescence-guided resection. The improved water solubility facilitates GMP-compliant formulation, and the NIR emission allows for real-time visualization of tumors located up to several centimeters below the tissue surface .

Sensitive Protein Labeling for Low-Abundance Target Detection

With a high extinction coefficient (ε ~211,000 L·mol⁻¹·cm⁻¹) and a fluorescence quantum yield comparable to or better than non-sulfonated Cy5.5, this reagent provides enhanced brightness per labeled molecule. This is critical for applications such as single-molecule fluorescence microscopy, low-density cell surface marker detection by flow cytometry, and ultrasensitive ELISA, where maximizing photon output from minimal labeled target is essential .

Bioconjugation of Hydrophobic or Aggregation-Prone Proteins

The purely aqueous labeling compatibility eliminates the need for organic co-solvents, preserving the native structure and function of aggregation-prone or solvent-sensitive proteins (e.g., membrane proteins, therapeutic antibodies). This leads to higher yields of functional conjugates with lower batch-to-batch variability, a key requirement for reproducible research reagents and biotherapeutic candidates .

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